molecular formula C23H24N2O2 B2364364 1-(2,5-dimethylbenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946330-82-1

1-(2,5-dimethylbenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2364364
M. Wt: 360.457
InChI Key: PZUOIRFLBWNVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylbenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N2O2 and its molecular weight is 360.457. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

In the field of heterocyclic synthesis, this compound plays a significant role. Kinoshita et al. (1989) explored the reactions of similar dimethyl derivatives in the production of various heterocyclic compounds like pyrimidines and carboxamides, highlighting the compound's utility in synthesizing diverse molecular structures (Kinoshita et al., 1989).

Fadda et al. (2012) discussed the use of related enaminonitrile derivatives for synthesizing new pyrazole, pyridine, and pyrimidine derivatives, demonstrating the compound's application in creating a range of bioactive molecules (Fadda et al., 2012).

Enantioselective Processes

Sobolev et al. (2002) studied the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase using derivatives of 2,6-dimethyl-1,4-dihydropyridine, which is structurally similar to the compound . This research underlines the compound's relevance in stereoselective synthetic processes (Sobolev et al., 2002).

Crystallographic Studies

Fossheim et al. (1982) investigated the crystal structures and pharmacological activity of calcium channel antagonists related to dihydropyridine derivatives. Their research provides insight into the structural properties of similar compounds, which could be crucial for understanding the crystallography of 1-(2,5-dimethylbenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Fossheim et al., 1982).

Pharmaceutical Applications

In the pharmaceutical domain, Pace et al. (2007) designed and synthesized N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, which exhibit potent inhibition of HIV-integrase. This study indicates the potential of similar dihydropyridine derivatives in developing new antiviral agents (Pace et al., 2007).

Vasu et al. (2003) investigated the biological activity of thiophene-3-carboxamide derivatives, which showed antibacterial and antifungal activities. This research points to the potential of similar carboxamide derivatives in antimicrobial applications (Vasu et al., 2003).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-15-8-10-21(18(4)12-15)24-22(26)20-6-5-11-25(23(20)27)14-19-13-16(2)7-9-17(19)3/h5-13H,14H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUOIRFLBWNVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylbenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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